

2-Amino-5-tert-butylbenzoic acid chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-tert-butylbenzoic acid

Cat. No.: B1281776

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-5-tert-butylbenzoic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **2-Amino-5-tert-butylbenzoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the physicochemical properties, predicted and expected analytical data, and standardized experimental protocols for the characterization of this compound.

Chemical Structure and Properties

2-Amino-5-tert-butylbenzoic acid, an anthranilic acid derivative, is characterized by an amino group and a carboxylic acid group attached to a benzene ring, with a tert-butyl substituent at the 5-position.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-amino-5-(tert-butyl)benzoic acid
CAS Number	2475-77-6
Molecular Formula	C ₁₁ H ₁₅ NO ₂
SMILES	CC(C)(C)c1cc(C(=O)O)c(N)cc1
InChI	InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14)

| InChIKey | ULCQYHAVDRBIAG-UHFFFAOYSA-N |

Physicochemical Properties

Property	Value	Source
Molecular Weight	193.24 g/mol	
Melting Point	142 °C	
Boiling Point	332.7 °C at 760 mmHg	

| Density | 1.13 g/cm³ |

Figure 1: Chemical Structure of **2-Amino-5-tert-butylbenzoic acid**

Analytical Data

Due to the limited availability of experimental spectra for **2-Amino-5-tert-butylbenzoic acid**, this section provides predicted data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts (δ) for ^1H and ^{13}C NMR spectra.

Predicted ^1H NMR Data

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity
-C(CH ₃) ₃	~1.3	Singlet
Aromatic H (position 3)	~7.6	Doublet
Aromatic H (position 4)	~7.2	Doublet of Doublets
Aromatic H (position 6)	~6.7	Doublet
-NH ₂	Variable (broad)	Singlet

| -COOH | Variable (broad) | Singlet |

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)
-C(CH ₃) ₃	~31
-C(CH ₃) ₃	~34
Aromatic C-1	~110
Aromatic C-2	~150
Aromatic C-3	~130
Aromatic C-4	~118
Aromatic C-5	~145
Aromatic C-6	~115

| -COOH | ~170 |

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-5-tert-butylbenzoic acid** is expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic Acid)	3300-2500 (broad)	Hydrogen-bonded hydroxyl stretch
N-H (Amine)	3400-3300 (two bands)	Symmetric and asymmetric stretching
C-H (Aromatic)	3100-3000	Stretching vibrations
C-H (Aliphatic)	2960-2850	Stretching vibrations of the tert-butyl group
C=O (Carboxylic Acid)	1700-1680	Carbonyl stretching
C=C (Aromatic)	1600-1450	Ring stretching

| C-N (Amine) | 1340-1250 | Stretching vibration |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrometry Fragmentation

m/z	Fragment	Description
193	[M] ⁺	Molecular ion
178	[M - CH ₃] ⁺	Loss of a methyl group from the tert-butyl substituent
148	[M - COOH] ⁺	Loss of the carboxylic acid group

| 118 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

Experimental Protocols

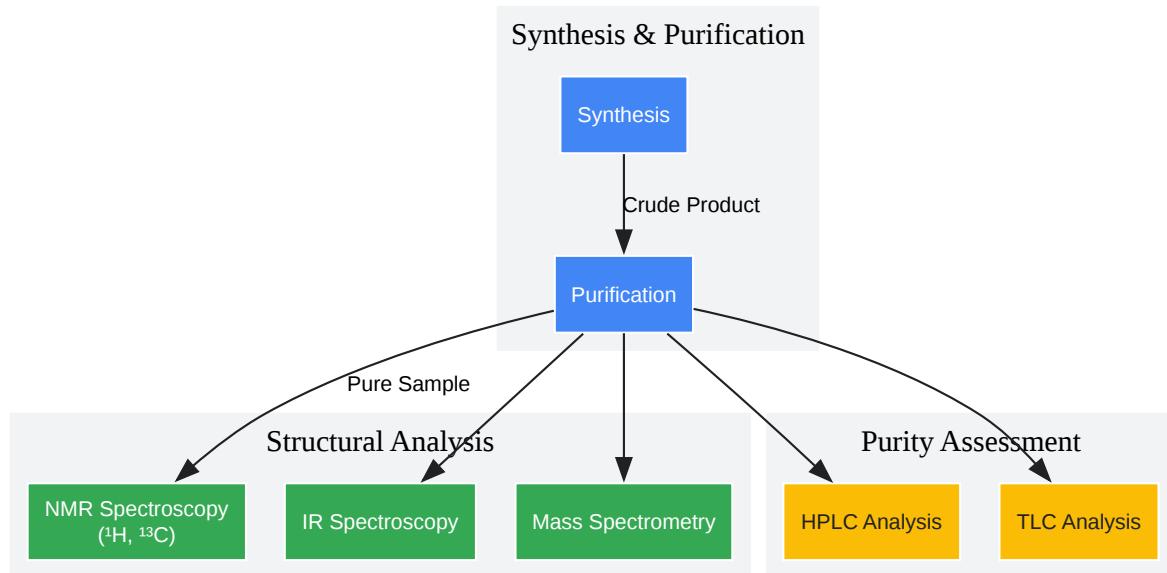
The following are detailed methodologies for the synthesis and analysis of **2-Amino-5-tert-butylbenzoic acid**.

Synthesis Protocol (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 2-amino-5-chlorobenzoic acid and serves as a representative method.[\[1\]](#)

Reaction: Reduction of 2-nitro-5-tert-butylbenzoic acid.

Materials:


- 2-nitro-5-tert-butylbenzoic acid
- Raney Nickel (catalyst)
- Ethanol (solvent)
- Hydrogen gas
- Celite or diatomaceous earth

Procedure:

- In a reaction flask, add 2 g of active Raney nickel.
- Add a solution of 20 g (approximately 89 mmol) of 2-nitro-5-tert-butylbenzoic acid dissolved in ethanol.
- Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.
- Monitor the reaction for completion using Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction solution through a pad of Celite to remove the Raney nickel catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude product.

- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Amino-5-tert-butylbenzoic acid**.

Analytical Protocols

[Click to download full resolution via product page](#)

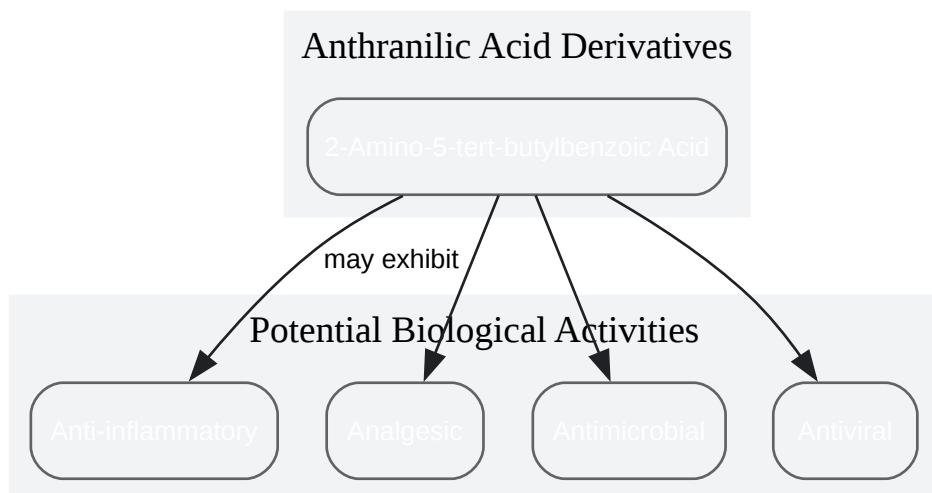
Figure 2: General Analytical Workflow for Compound Characterization

3.2.1. NMR Sample Preparation

- Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Gently vortex or sonicate the vial to ensure complete dissolution.
- If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug.

- Transfer the clear solution into a 5 mm NMR tube.

3.2.2. IR Sample Preparation (Thin Solid Film)


- Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
- Mount the plate in the spectrometer and acquire the spectrum.

3.2.3. Mass Spectrometry Sample Preparation (LC-MS)

- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 μ g/mL with the mobile phase.
- Filter the diluted sample through a 0.22 μ m syringe filter to remove any particulate matter.
- Inject the filtered sample into the LC-MS system.

Biological Activity

While specific biological activities for **2-Amino-5-tert-butylbenzoic acid** are not extensively documented, derivatives of anthranilic acid are known to possess a wide range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and antiviral activities.^{[2][3][4]} The structural motif of anthranilic acid is present in several commercial drugs.^{[2][5]} Further research is required to elucidate the specific biological roles and potential therapeutic applications of **2-Amino-5-tert-butylbenzoic acid**.

[Click to download full resolution via product page](#)

Figure 3: Potential Biological Activities of Anthranilic Acid Derivatives

Conclusion

This technical guide has summarized the key chemical and analytical information for **2-Amino-5-tert-butylbenzoic acid**. The provided data and protocols offer a foundational resource for researchers working with this compound. While experimental spectral data is not widely available, the predicted values serve as a useful reference for its characterization. The diverse biological activities of related anthranilic acid derivatives suggest that **2-Amino-5-tert-butylbenzoic acid** may be a valuable molecule for further investigation in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]

- 3. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Amino-5-tert-butylbenzoic acid chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281776#2-amino-5-tert-butylbenzoic-acid-chemical-structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com